Ethyl 2-(chloromethyl)nicotinate

概要

説明

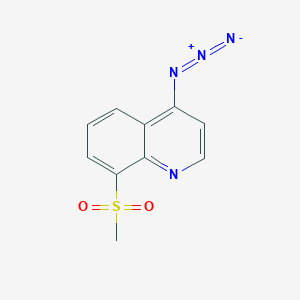

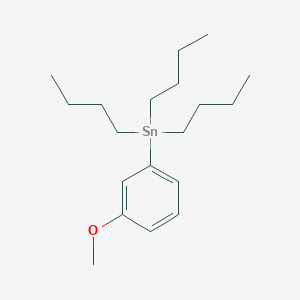

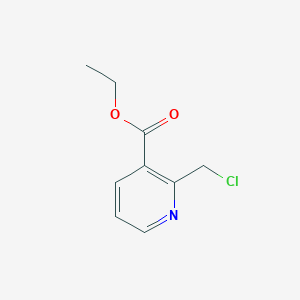

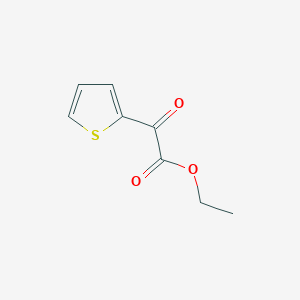

Ethyl 2-(chloromethyl)nicotinate is a chemical compound within the broader category of nicotinate esters. It is an organic compound that contains a nicotinate (pyridine-3-carboxylate) moiety along with a chloromethyl group attached to the ethyl ester. This compound finds relevance in various chemical synthesis processes due to its unique structural properties.

Synthesis Analysis

The synthesis of related nicotinate esters involves multi-step chemical reactions that include esterification, reduction, chloromethylation, and nitrile substitution. For instance, ethyl nicotinate derivatives are synthesized through processes that might involve the chlorination of nicotinic acid, followed by esterification and further functional group transformations (Shen Ying-zhong, 2009). Although not directly mentioning Ethyl 2-(chloromethyl)nicotinate, this process highlights the typical synthetic route that might be adapted for its production.

Molecular Structure Analysis

The molecular structure of nicotinate esters, including Ethyl 2-(chloromethyl)nicotinate, typically features a pyridine ring substituted with ester and chloromethyl groups. These structural elements significantly influence their chemical behavior and properties. The detailed molecular structure analysis of similar compounds, such as ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate, reveals bond lengths, molecular conformations, and evidence for polarized electronic structures, offering insights into the structural characteristics of Ethyl 2-(chloromethyl)nicotinate (J. Cobo et al., 2008).

科学的研究の応用

Ultrafast Trace-Level Detection of Methyl Nicotinate Biomarker

- Scientific Field : Biomedical Engineering and Nanotechnology .

- Summary of Application : Methyl Nicotinate (MN) is used as a biomarker for the early stage diagnosis of Tuberculosis (TB). An ultrafast and ultrasensitive sensing platform has been developed for the precise and reliable trace-level detection of MN .

- Methods of Application : The sensor was designed and fabricated using silicon nanowires (SiNWs) and titanium dioxide (TiO2) nanoparticles-based nanocomposite. The structural morphology and elemental analysis of the fabricated sensor were done using various characterization tools such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), Fourier transform infrared spectroscopy (FTIR), energy dispersive X-ray spectroscopy (EDX), Energy Dispersive X-Ray Analyzer (EDA) and X-ray diffraction (XRD) .

- Results or Outcomes : With a very precise limit of detection (LOD) (10 ppb), the sensor response was observed to be 1.02. The fabricated TiO2/SiNWs sensor demonstrates good accuracy and reproducibility along with very fast response and recovery time, i.e., 20sec and 30sec, respectively .

Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray

- Scientific Field : Pharmaceutical Chemistry .

- Summary of Application : Methyl Nicotinate (MN) is used in combination with methyl salicylate (MS), ethyl salicylate (ES) and 2-hydroxyethyl salicylate (HES) in a pharmaceutical formulation for pain relief .

- Methods of Application : The high-performance liquid chromatography–diode array detector (HPLC–DAD) approach was operated for the simultaneous assessment of MN, MS, ES and HES in one pharmaceutical formulation .

- Results or Outcomes : The limits of detection of MN, HES, MS and ES were found to be 0.0144, 0.0455, 0.0087 and 0.0061 μg/mL. The recovery percentages and relative standard deviations ranged from 93.48 to 102.12% and 0.301 to 6.341% for all active ingredients .

Control of Skin Aging and Pigmentation with Nicotinamide

- Scientific Field : Dermatology and Cosmetology .

- Summary of Application : Nicotinamide, a form of Vitamin B3, is used to control skin aging and pigmentation. It is primarily used as a nutritional supplement for vitamin B3, but its pharmaceutical and cosmeceutical uses have been extensively explored .

- Methods of Application : Nicotinamide is applied topically, alone or in combination with other active ingredients. It restores cellular NAD+ pool and mitochondrial energetics, attenuates oxidative stress and inflammatory response, enhances extracellular matrix and skin barrier, and inhibits the pigmentation process in the skin .

- Results or Outcomes : Topical treatment of nicotinamide reduces the progression of skin aging and hyperpigmentation in clinical trials. It is well tolerated by the skin .

Chloromethylation of Aromatic Compounds

- Scientific Field : Organic Chemistry .

- Summary of Application : Chloromethylation of aromatic compounds is a key step in the synthesis of a variety of fine or special chemicals, polymers, and pharmaceuticals .

- Methods of Application : The chloromethylation of aromatic compounds is carried out with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions .

- Results or Outcomes : The reaction affords the corresponding chloromethyl derivatives in good to excellent yields .

Attractant for Thrips obscuratus in Peaches and Apricots

- Scientific Field : Entomology .

- Summary of Application : Ethyl nicotinate was found to be a potent attractant for Thrips obscuratus, a pest in peaches and apricots .

- Methods of Application : Ethyl nicotinate is used in traps to attract Thrips obscuratus .

- Results or Outcomes : The chemical was more attractive than ripe fruit, with peak catches at harvest. The male-to-female ratio in traps was 1:8 .

Synthetic Nicotine in E-cigarettes

- Scientific Field : Tobacco Control .

- Summary of Application : The introduction of a new product line of the popular disposable electronic cigarette brand Puffbar, advertised as containing synthetic nicotine, has drawn attention to the increasing use of synthetic nicotine in marketed products .

- Methods of Application : Synthetic nicotine is used in electronic cigarettes (E-cigarettes) that contain highly purified tobacco-derived nicotine .

- Results or Outcomes : The use of synthetic nicotine in marketed products and its uncertain regulatory status has been a topic of discussion .

Synthesis of Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate

- Scientific Field : Organic Chemistry .

- Summary of Application : An unexpected and direct synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate from the chlorotrimethylsilane (TMSCl)-promoted Friedländer reaction between 1-(2-amino-5-iodophenyl)ethanone and ethyl 4-chloro-3-oxobutanoate has been disclosed .

- Methods of Application : The synthesis involves the reaction of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide .

- Results or Outcomes : The reaction affords the corresponding chloromethyl derivatives in good to excellent yields .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

ethyl 2-(chloromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-4-3-5-11-8(7)6-10/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJWOQNJCGKGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80524476 | |

| Record name | Ethyl 2-(chloromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80524476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(chloromethyl)nicotinate | |

CAS RN |

124797-01-9 | |

| Record name | Ethyl 2-(chloromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80524476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

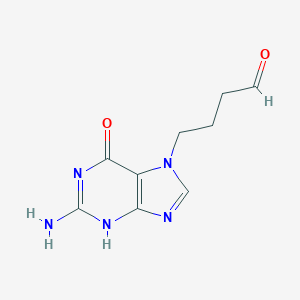

![(3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B44035.png)

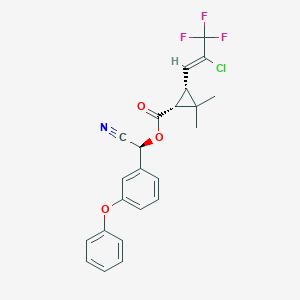

![[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44044.png)